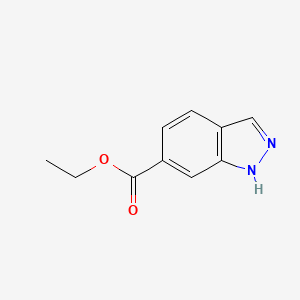

Ethyl 1H-indazole-6-carboxylate

Vue d'ensemble

Description

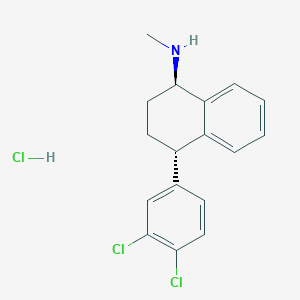

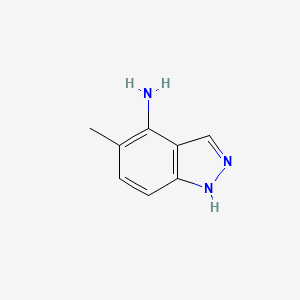

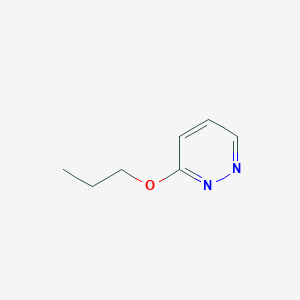

Ethyl 1H-indazole-6-carboxylate is a chemical compound with the molecular formula C10H10N2O2 . It has a molecular weight of 190.2 . The IUPAC name for this compound is this compound .

Synthesis Analysis

The synthesis of 1H-indazoles, including this compound, has been a topic of research in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H10N2O2/c1-2-14-10(13)7-3-4-8-6-11-12-9(8)5-7/h3-6H,2H2,1H3,(H,11,12) .

Chemical Reactions Analysis

The synthesis of 1H-indazoles involves various reactions, including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .

Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a boiling point of 386.4°C at 760 mmHg . The compound is stored at ambient temperature .

Applications De Recherche Scientifique

Applications antihypertensives

Les composés hétérocycliques contenant de l'indazole se sont avérés avoir une large variété d'applications médicinales, y compris comme agents antihypertenseurs . Le motif structural de l'indazole est présent dans plusieurs médicaments commercialisés récemment .

Applications anticancéreuses

Les dérivés de l'indazole ont été utilisés dans le traitement du cancer . Leur structure unique leur permet d'interagir avec diverses cibles biologiques, inhibant potentiellement la croissance des cellules cancéreuses .

Applications antidépressives

Les composés de l'indazole ont également été utilisés comme antidépresseurs . Les mécanismes d'action spécifiques sont encore à l'étude, mais on pense qu'ils peuvent interagir avec certains systèmes de neurotransmetteurs dans le cerveau .

Applications anti-inflammatoires

Les dérivés de l'indazole se sont avérés avoir des propriétés anti-inflammatoires . Par exemple, le 3-phényl-2-[4-(trifluorométhyl)phényl]-4,5,6,7-tétrahydro-2H-indazole s'est avéré posséder une activité anti-inflammatoire élevée ainsi qu'un potentiel ulcérogène minimal .

Applications antibactériennes

Les composés de l'indazole ont démontré des propriétés antibactériennes . Ils peuvent inhiber la croissance des bactéries, ce qui les rend potentiellement utiles dans le traitement de diverses infections bactériennes .

Applications antiprotozoaires

Les dérivés de l'indazole ont montré un potentiel en tant qu'agents antiprotozoaires . Ils peuvent être efficaces contre certains parasites protozoaires, ce qui pourrait les rendre utiles dans le traitement de maladies telles que le paludisme et la leishmaniose .

Applications anti-VIH

Les dérivés de l'indazole ont été utilisés dans le traitement du VIH . Ils peuvent inhiber la réplication du virus, ralentissant potentiellement la progression de la maladie .

Applications hypoglycémiques

Les composés de l'indazole ont démontré des effets hypoglycémiques . Cela signifie qu'ils peuvent aider à abaisser la glycémie, ce qui pourrait les rendre utiles dans le traitement du diabète .

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

Ethyl 1H-indazole-6-carboxylate is a derivative of the indazole class of compounds . Indazoles have been found to inhibit, regulate, and/or modulate the activity of certain kinases, such as CHK1 and CHK2 kinases, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and volume control, respectively .

Mode of Action

The interaction of this compound with its targets involves binding to the active sites of these kinases, thereby inhibiting their activity . This inhibition can lead to changes in cellular processes controlled by these kinases, such as cell cycle progression and cell volume regulation .

Biochemical Pathways

The action of this compound affects several biochemical pathways. By inhibiting CHK1 and CHK2 kinases, it can impact the cell cycle, potentially leading to cell cycle arrest . By modulating the activity of h-sgk, it can influence cell volume regulation, which can affect various cellular functions .

Pharmacokinetics

Like other indazole derivatives, it is likely to be absorbed in the gastrointestinal tract after oral administration, distributed throughout the body, metabolized in the liver, and excreted in the urine .

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific targets it interacts with. For instance, inhibition of CHK1 and CHK2 kinases can lead to cell cycle arrest, which could potentially be used for the treatment of cancer . Modulation of h-sgk activity can influence cell volume regulation, which could have implications for various cellular functions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its ability to interact with its targets

Analyse Biochimique

Biochemical Properties

Indazole derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the indazole derivative and the biomolecules it interacts with .

Cellular Effects

Some indazole derivatives have been found to inhibit cell growth in many neoplastic cell lines at concentrations lower than 1 μM . These compounds can cause a block in the G0–G1 phase of the cell cycle .

Molecular Mechanism

Indazole derivatives have been found to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Indazole derivatives have been found to exhibit potent FGFR1 inhibitory activity in enzymatic assays .

Dosage Effects in Animal Models

Some indazole derivatives have been found to exhibit serum hepcidin lowering effects in a mouse IL-6 induced acute inflammatory model .

Metabolic Pathways

Indazole derivatives are known to be involved in the metabolism of tryptophan, an essential amino acid .

Transport and Distribution

Indazole derivatives are known to interact with various transporters and binding proteins .

Subcellular Localization

Indazole derivatives are known to exert a variety of local and heterotopic biological effects by circulating in the plasma .

Propriétés

IUPAC Name |

ethyl 1H-indazole-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-2-14-10(13)7-3-4-8-6-11-12-9(8)5-7/h3-6H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKEIGRHNDNLBNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)C=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40599443 | |

| Record name | Ethyl 1H-indazole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40599443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

713-09-7 | |

| Record name | Ethyl 1H-indazole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40599443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B1592190.png)

![Ethyl 3-bromo-7-hydroxypyrazolo[1,5-A]pyrimidine-6-carboxylate](/img/structure/B1592193.png)